molecular formula C8H11N3OS B1453964 N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide CAS No. 1019108-38-3

N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide

Cat. No.: B1453964
CAS No.: 1019108-38-3
M. Wt: 197.26 g/mol
InChI Key: TVJFQXSLCNEYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide is a heterocyclic compound that contains a thiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea in the presence of a base such as sodium hydroxide.

    Introduction of the Amino Group: The amino group is introduced by the reaction of the thiazole derivative with ammonia or an amine.

    Allylation: The final step involves the allylation of the amino-thiazole derivative using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Allyl bromide in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the allyl group.

Scientific Research Applications

N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: A simpler analog with similar biological activities.

    N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide derivatives: Compounds with different substituents on the thiazole ring or the allyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the allyl group and the amino-thiazole moiety makes it a versatile compound for various applications in medicinal chemistry and industrial synthesis.

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-2-3-10-7(12)4-6-5-13-8(9)11-6/h2,5H,1,3-4H2,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJFQXSLCNEYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262124
Record name 2-Amino-N-2-propen-1-yl-4-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-38-3
Record name 2-Amino-N-2-propen-1-yl-4-thiazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019108-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-2-propen-1-yl-4-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide
Reactant of Route 5
N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-(2-amino-1,3-thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.